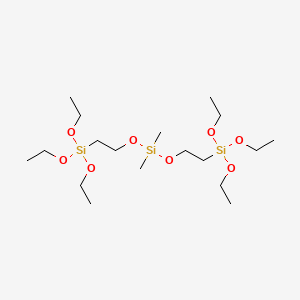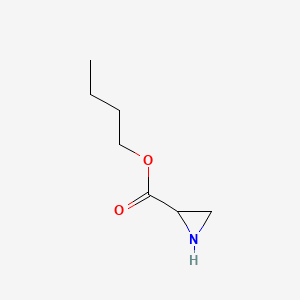
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) is a chemical compound belonging to the azetidinone family. Azetidinones are four-membered lactams, which are cyclic amides. This particular compound features a 2-methyl-2-propenyl group attached to the nitrogen atom of the azetidinone ring. Azetidinones are notable for their biological activity and are often studied for their potential pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) typically involves the cyclization of appropriate precursors. One common method is the reaction of an allylamine with a β-lactam precursor under acidic or basic conditions. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually sufficient.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Solvents: Common solvents include dichloromethane or ethanol.
Industrial Production Methods
On an industrial scale, the production of 2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity allylamine and β-lactam precursors.
Reaction Control: Automated systems to monitor temperature, pH, and reaction time.
Purification: Techniques such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidinone ring to an amine.
Substitution: The propenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation Products: Oxides of the azetidinone ring.
Reduction Products: Amines derived from the azetidinone ring.
Substitution Products: Various substituted azetidinones depending on the reagents used.
Applications De Recherche Scientifique
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in developing new antibiotics and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) involves its interaction with biological targets such as enzymes. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biological pathways, making it a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azetidinone: The parent compound without the propenyl group.
3-Azetidinone: A structural isomer with the carbonyl group at a different position.
4-Azetidinone: Another isomer with the carbonyl group at the fourth position.
Uniqueness
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) is unique due to the presence of the 2-methyl-2-propenyl group, which can influence its reactivity and biological activity. This substitution can enhance its potential as a pharmaceutical agent compared to its simpler counterparts.
This detailed overview provides a comprehensive understanding of 2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI), covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
172326-86-2 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.171 |
Nom IUPAC |
1-(2-methylprop-2-enyl)azetidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-6(2)5-8-4-3-7(8)9/h1,3-5H2,2H3 |
Clé InChI |
AURMKPBOWSOQPP-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1CCC1=O |
Synonymes |
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-[1,2,3]Oxathiazolo[4,5-d]pyrimidine](/img/structure/B575606.png)
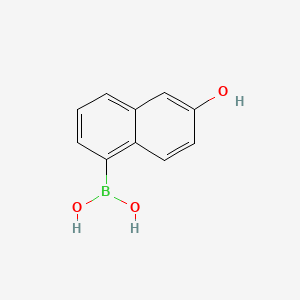
![Naphtho[2,3-d]thiazole-2-carbaldehyde](/img/structure/B575610.png)
![5-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575611.png)
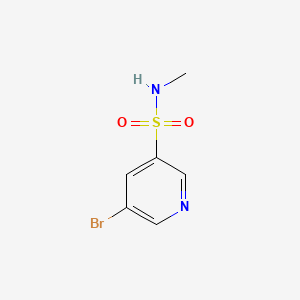
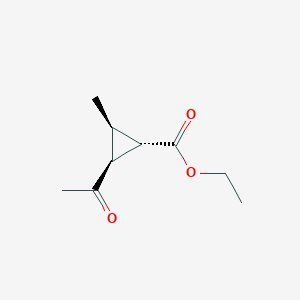
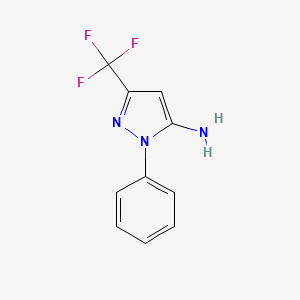
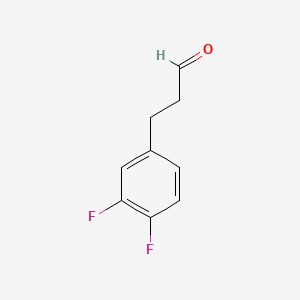
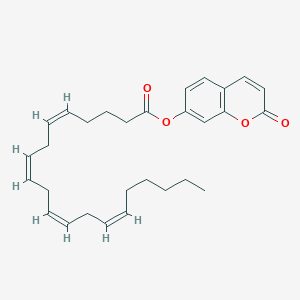
![sodium;3-[[4-[[4,6-bis(3-sulfonatopropylsulfanyl)-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B575625.png)
